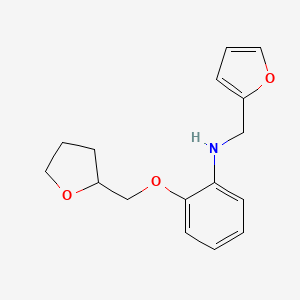

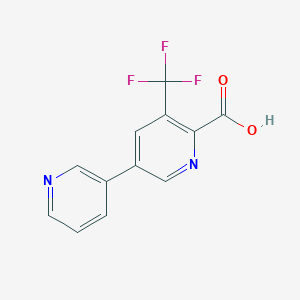

N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline

Übersicht

Beschreibung

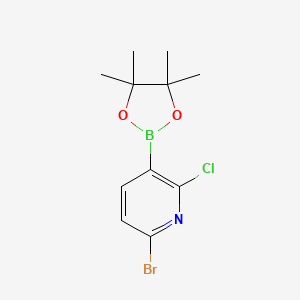

N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Fixation of CO2 with Aniline Derivatives

One of the significant applications involves the chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds. This process is a part of organic synthesis where carbon dioxide (CO2) is utilized as a C1 feedstock. It provides a route to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents a straightforward protocol, offering a novel and interesting methodology for the synthesis of important natural and biologically active azole derivatives (E. Vessally et al., 2017).

Synthesis of 2-(Azolyl)anilines

Another application is the synthesis of 2-(azolyl)anilines, acting as effective 1,5-nucleophiles in cyclocondensation reactions. This review summarizes data on the synthesis of 2-(azolyl)anilines published from 1942 to 2016, showcasing their biological activity data and potential for further research in drug development and material science (O. Antypenko et al., 2017).

Wet Air Oxidation of Nitrogen-containing Organic Compounds

The wet air oxidation (WAO) process for treating toxic nitrogen-containing compounds is a critical application in environmental science. The review focuses on the catalytic wet air oxidation (CWAO) of these compounds, often produced in chemical and pharmaceutical industries, with aniline often chosen as a model pollutant molecule. The selectivity towards organic by-products and inorganic forms of nitrogen during CWAO processes is particularly highlighted (L. Oliviero et al., 2003).

Conducting Polymer Coated Carbon Surfaces

In material science, the electrochemical deposition of conducting polymers on carbon substrates, including aniline derivatives, has been explored for improving the properties of polymers to use them as electrodes in various applications like batteries, sensors, and capacitors. This review article focuses on electropolymerization and electrocopolymerization of π-conjugated polymers onto carbon surfaces, offering insights into nanoscale surface characterization and potential applications (M. Ates & A. Sarac, 2009).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-8-16(20-12-14-6-4-10-19-14)15(7-1)17-11-13-5-3-9-18-13/h1-3,5,7-9,14,17H,4,6,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQLGKZQXVKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)